14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester

Descripción general

Descripción

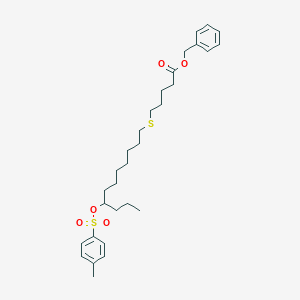

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester is a complex organic compound that features a tosyl group, a thiaheptadecanoic acid backbone, and a benzyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester typically involves multiple steps, starting with the preparation of the thiaheptadecanoic acid backbone This can be achieved through a series of reactions including thiol-ene click chemistry and subsequent functional group transformationsThe final esterification step to form the benzyl ester can be carried out using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the tosylation and esterification steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

Análisis De Reacciones Químicas

Types of Reactions

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The thiaheptadecanoic acid backbone can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amines, thiols, or ethers.

Aplicaciones Científicas De Investigación

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

Industry: Utilized in the development of new materials with specific functional properties

Mecanismo De Acción

The mechanism of action of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester involves its ability to undergo nucleophilic substitution reactions, where the tosyl group acts as a good leaving groupThe ester moiety can also be hydrolyzed to release the active thiaheptadecanoic acid, which can participate in further biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Tosyloxy-alkanoic acids: Compounds with similar tosylated alkanoic acid backbones.

Thiaheptadecanoic acid derivatives: Compounds with modifications on the thiaheptadecanoic acid backbone.

Benzyl esters: Compounds with benzyl ester functionalities.

Actividad Biológica

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester (Tos-THA) is a synthetic compound that has garnered attention for its potential applications in biological research and medicine, particularly in the context of fatty acid metabolism and imaging studies. This article provides a detailed examination of its biological activity, synthesis, and applications based on various scientific studies.

- Molecular Formula : C₃₄H₅₄O₄S

- Molar Mass : 548.79 g/mol

- CAS Number : 137564-70-6

- Solubility : Soluble in dimethyl sulfoxide, ethanol, methanol, dimethylformamide, and chloroform.

Tos-THA acts as a prodrug and a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. It is particularly noted for its role in synthesizing 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), which mimics long-chain fatty acids in metabolic pathways. The incorporation of the thia moiety alters the compound's metabolism, allowing it to serve as an inhibitor of fatty acid metabolism, which is critical for studying myocardial uptake and other metabolic processes.

Fatty Acid Metabolism

Research indicates that [¹⁸F]FTHA is utilized as a PET tracer for assessing myocardial fatty acid metabolism. Studies have shown that it exhibits high uptake in cardiac tissue, making it valuable for imaging heart conditions. For instance:

- In biodistribution studies conducted on normal rats, [¹⁸F]FTHA demonstrated significant accumulation in the heart (1.94% ID/g at 5 min) compared to other tissues such as blood, lung, and muscle .

- The optimal imaging time post-injection was determined to be between 140 to 180 minutes, where most accumulation occurred in cardiac tissues .

Synthesis and Stability

The synthesis of Tos-THA involves several steps:

- Preparation of the thiaheptadecanoic acid backbone.

- Tosylation followed by esterification with benzyl alcohol using coupling reagents like dicyclohexylcarbodiimide (DCC) .

- Radiolabeling with fluorine-18 to produce [¹⁸F]FTHA.

The stability of [¹⁸F]FTHA was validated under cGMP conditions, ensuring its reliability for clinical applications .

Myocardial Imaging

In a study focusing on myocardial imaging using [¹⁸F]FTHA:

- The compound was administered to rats, and imaging studies revealed high specificity for cardiac tissues compared to other organs.

- The study emphasized the importance of timing post-injection for optimal imaging results .

Comparison with Other Tracers

In comparative studies with other fatty acid analogs, [¹⁸F]FTHA showed superior uptake in myocardial tissues over traditional tracers like [¹¹C]-palmitate. This highlights its potential as a more effective agent for studying heart metabolism .

Data Tables

| Parameter | Value |

|---|---|

| Molar Mass | 548.79 g/mol |

| CAS Number | 137564-70-6 |

| Solubility | DMSO, ethanol, methanol |

| Cardiac Uptake (% ID/g) | 1.94% at 5 min |

| Optimal Imaging Time | 140 - 180 min |

Propiedades

IUPAC Name |

benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMILMKCNKPVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567742 | |

| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137564-70-6 | |

| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.